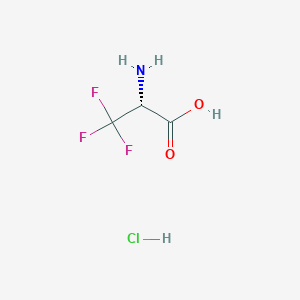

(2R)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride

Description

(2R)-2-Amino-3,3,3-trifluoropropanoic acid hydrochloride is a fluorinated amino acid derivative with the molecular formula C₃H₅ClF₃NO₂ and a molecular weight of 179.53 g/mol. It is the hydrochloride salt of the chiral non-proteinogenic amino acid (2R)-2-amino-3,3,3-trifluoropropanoic acid. The compound is characterized by a trifluoromethyl group at the β-position, which confers unique electronic and steric properties. It is primarily used as a building block in pharmaceutical synthesis and biochemical research, particularly in the development of enzyme inhibitors or fluorinated peptide analogs .

Propriétés

IUPAC Name |

(2R)-2-amino-3,3,3-trifluoropropanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4F3NO2.ClH/c4-3(5,6)1(7)2(8)9;/h1H,7H2,(H,8,9);1H/t1-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYBJJRPTNOPQK-LATNVFTISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H](C(=O)O)(C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Palladium-Catalyzed Carbonyl Insertion

The foundational approach involves palladium-mediated carbonyl insertion using 2-chloro-1,1-difluoroethylene as the starting material. As detailed in patent CN111039771A, this method proceeds via three stages:

-

Carbonyl Insertion :

-

Fluorination with Anhydrous HF :

-

Hydrolysis and Salt Formation :

-

Procedure : Dropwise addition of trifluoropropionyl fluoride to deionized water at 5–10°C, followed by vacuum distillation.

-

Modification for Amino Acid : Introducing an amination step prior to hydrolysis (e.g., via Strecker synthesis) enables conversion to the target amino acid. Subsequent treatment with HCl yields the hydrochloride salt.

-

Table 1: Key Parameters for Carbonyl Insertion Pathway

Enantioselective Synthesis via Chiral Auxiliaries

While the patent literature focuses on racemic mixtures, achieving the (2R) configuration requires stereocontrol. A proposed method adapts Evans oxazolidinone chemistry:

-

Chiral Induction :

-

Hydrolysis and Salt Formation :

Industrial-Scale Production Considerations

Continuous Flow Fluorination

Modern facilities employ flow chemistry to enhance safety and efficiency during HF handling:

Catalyst Recycling

Recovering palladium and nickel catalysts reduces costs:

-

Filtration Efficiency : 98% Pd recovery via sintered metal filters.

Comparative Analysis of Methodologies

Table 2: Synthesis Route Performance Metrics

| Method | Yield (%) | ee (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Pd-Catalyzed Insertion | 51.5 | Racemic | High | $$$$ |

| Evans Auxiliary Approach | 45 | 98 | Moderate | $$$$$ |

| Enzymatic Resolution | 38 | 99 | Low | $$$$ |

Cost Index Key : $ = Low, $$$$$ = High

Challenges and Optimization Strategies

Analyse Des Réactions Chimiques

Types of Reactions: (2R)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different fluorinated amino acid derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized amino acids .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

This compound is primarily used as a building block for synthesizing complex organic molecules, particularly in the development of fluorinated pharmaceuticals. The presence of fluorine atoms can significantly enhance the biological activity of the final products by improving their pharmacokinetic properties, such as absorption and distribution.

Synthetic Methods

The synthesis of (2R)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride typically involves:

- Amination Reactions: Introducing the amino group via reactions with ammonia or amine derivatives.

- Hydrochloride Salt Formation: Converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

- Oxidation and Reduction Reactions: These reactions can modify the functional groups to yield various derivatives .

Biological Research

Enzyme Modulation

Research has shown that this compound can modulate enzyme activity and influence receptor signaling pathways. Its fluorinated structure allows it to interact effectively with biological targets, potentially enhancing binding affinity and selectivity .

Therapeutic Potential

The compound is under investigation for its therapeutic effects in various diseases. Its ability to act as a precursor in drug synthesis makes it a candidate for developing new treatments targeting specific biological pathways .

Pharmaceutical Applications

Drug Development

In pharmaceutical research, this compound is being explored for its potential use in synthesizing drugs aimed at treating conditions such as cancer and metabolic disorders. The incorporation of fluorinated compounds into drug designs can improve efficacy and reduce side effects due to better metabolic stability .

Industrial Applications

Specialty Chemicals Production

Industrially, this compound is utilized in producing specialty chemicals that exhibit enhanced properties such as increased stability and bioavailability. Its unique chemical characteristics make it suitable for applications in materials science, including the development of advanced polymers and coatings .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for fluorinated pharmaceuticals and complex organic molecules |

| Biological Research | Modulates enzyme activity; potential therapeutic effects |

| Pharmaceutical Research | Precursor for drugs targeting specific diseases |

| Industrial Production | Used in specialty chemicals with enhanced properties |

Case Studies

- Fluorinated Pharmaceuticals : A study demonstrated the synthesis of fluorinated analogs of amino acids using this compound as a precursor. These analogs showed improved binding affinities in receptor assays compared to their non-fluorinated counterparts .

- Enzyme Inhibition Studies : Research indicated that this compound could effectively inhibit specific enzymes involved in metabolic pathways, suggesting its potential use as a therapeutic agent in metabolic disorders.

- Material Science Innovations : The incorporation of this compound into polymer matrices resulted in materials with superior thermal stability and mechanical properties, showcasing its industrial relevance .

Mécanisme D'action

The mechanism of action of (2R)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as a mechanism-based inactivator of Escherichia coli tryptophan indole-lyase and tryptophan synthase. The compound covalently modifies the active site of these enzymes, leading to their inactivation. This interaction is crucial for studying enzyme mechanisms and developing enzyme inhibitors.

Comparaison Avec Des Composés Similaires

Ethyl 2-Amino-3,3,3-trifluoropropionate Hydrochloride

- Molecular Formula: C₅H₉ClF₃NO₂

- Molecular Weight : 207.58 g/mol

- Key Features : Ethyl ester derivative of the parent compound.

- Comparison :

- The ethyl ester group increases lipophilicity, enhancing membrane permeability compared to the carboxylic acid form.

- Used as an intermediate in prodrug design, whereas the parent acid hydrochloride is more suited for direct incorporation into peptides.

- Exhibits similar irritant hazards (skin/eye/respiratory) but requires storage under nitrogen due to ester group sensitivity .

Methyl (2R)-2-Amino-3-(2-fluorophenyl)propanoate Hydrochloride

- Molecular Formula: C₁₀H₁₃ClFNO₂

- Molecular Weight : 233.67 g/mol

- Key Features : Aromatic fluorophenyl substituent at the β-position.

- Higher molecular weight and altered stereoelectronic properties reduce metabolic stability compared to the aliphatic trifluoromethyl variant .

D-Tert-Leucine Hydrochloride

- Molecular Formula: C₆H₁₄ClNO₂

- Molecular Weight : 167.63 g/mol

- Key Features : Branched tert-butyl group at the β-position.

- Comparison :

(2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoic Acid Hydrochloride

- Molecular Formula: C₉H₁₁ClNO₃

- Molecular Weight : 217.65 g/mol

- Key Features : Hydroxyl and phenyl substituents.

- Comparison :

Structural and Functional Analysis Table

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| (2R)-2-Amino-3,3,3-trifluoropropanoic acid HCl | C₃H₅ClF₃NO₂ | 179.53 | Trifluoromethyl, carboxylic acid | Enzyme inhibitors, peptide synthesis |

| Ethyl ester hydrochloride | C₅H₉ClF₃NO₂ | 207.58 | Ethyl ester | Prodrug intermediates |

| D-Tert-leucine HCl | C₆H₁₄ClNO₂ | 167.63 | tert-Butyl | Conformationally restricted peptides |

| (2R,3S)-3-Phenylisoserine HCl | C₉H₁₁ClNO₃ | 217.65 | Phenyl, hydroxyl | Anticancer taxanes |

Research Findings and Key Differences

- Metabolic Stability : The trifluoromethyl group in the target compound enhances metabolic resistance compared to ethyl esters or hydroxylated analogs .

- Solubility : Carboxylic acid hydrochlorides (e.g., target compound) exhibit higher aqueous solubility than ester derivatives but lower than hydroxylated variants .

- Biological Activity : Fluorinated aromatic analogs (e.g., fluorophenyl derivatives) show affinity for CNS targets, while aliphatic trifluoromethyl compounds are preferred in protease inhibition .

Activité Biologique

Enzyme Modulation

The compound has shown remarkable ability to interact with and modulate enzyme activity. Its trifluoromethyl group enhances binding affinity to biological targets, potentially increasing its potency in therapeutic applications. Specifically, it has been observed to interact with amidase enzymes, affecting biochemical pathways involved in drug metabolism.

Receptor Interactions

Studies have demonstrated that (2R)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride can influence receptor signaling pathways. This property makes it a promising candidate for the development of drugs targeting neurological disorders.

Metabolic Stability

The presence of fluorine atoms in the compound's structure imparts unique chemical and physical properties, enhancing its metabolic stability. This characteristic is particularly valuable in pharmaceutical applications, as it can potentially increase the half-life of drugs incorporating this compound.

Biological Activity in Drug Development

The compound has shown promise in various areas of drug development:

- Neurological Disorders : Its ability to modulate receptor activity makes it a potential candidate for drugs targeting conditions such as Alzheimer's and schizophrenia .

- Enzyme Inhibition : The compound's interaction with amidase enzymes suggests potential applications as an enzyme inhibitor.

- Metabolic Pathways : Its influence on biochemical pathways involved in drug metabolism indicates possible uses in modulating drug efficacy and toxicity.

Comparative Analysis

To better understand the biological activity of this compound, it's useful to compare it with similar compounds:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| This compound | Enzyme modulation, receptor interactions, metabolic stability | Chiral center, trifluoromethyl group |

| (S)-2-Amino-3,3,3-trifluoropropanoic acid hydrochloride | Similar activities, but potentially different potency due to chirality | Opposite stereochemistry |

| 3,3,3-Trifluoropropionic acid | Lacks amino group, different biological interactions | No chiral center, no amino group |

This comparison highlights the importance of the compound's specific structure, including its chirality and functional groups, in determining its biological activity.

Q & A

Q. What are the recommended synthetic routes for preparing (2R)-2-amino-3,3,3-trifluoropropanoic acid hydrochloride, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The compound is typically synthesized via chiral resolution or asymmetric catalysis. For example, enzymatic resolution using acylases can separate enantiomers of trifluorinated amino acids . Alternatively, asymmetric hydrogenation of α-trifluoromethyl acrylate derivatives using chiral catalysts (e.g., Rhodium-BINAP complexes) yields the (2R)-configured product with high enantiomeric excess (ee >95%) . Purification via recrystallization in ethanol/water mixtures or chiral HPLC (e.g., using a Chiralpak® AD-H column) is critical to isolate the hydrochloride salt .

Q. What analytical techniques are most effective for characterizing the structural and chemical properties of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm the presence of the trifluoromethyl group (δ ~ -60 ppm for CF₃) and the chiral center. ¹³C NMR resolves the carboxylic acid and amine protons .

- Chiral HPLC : Quantifies enantiomeric purity using columns like Chiralcel® OD-H (hexane/isopropanol mobile phase) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 192.04 for the free amino acid) .

Q. What are the primary research applications of fluorinated amino acids like this compound in biochemical studies?

- Methodological Answer : Fluorinated amino acids are used to:

- Probe enzyme-substrate interactions (e.g., fluorinated analogs inhibit proteases due to altered electron distribution) .

- Study protein folding via ¹⁹F NMR, leveraging the fluorine atom as a sensitive reporter of conformational changes .

- Develop metabolic tracers for imaging (e.g., PET/CT) by incorporating ¹⁸F isotopes .

Advanced Research Questions

Q. How can researchers address challenges in achieving >99% enantiomeric purity for this compound, and what are the implications of residual (2S)-isomers in pharmacological studies?

- Methodological Answer : Residual (2S)-isomers can skew binding affinity data in receptor studies. To mitigate this:

- Use dynamic kinetic resolution (DKR) with palladium catalysts to enhance ee .

- Employ tandem chromatography (e.g., combining ion-exchange and chiral phases) for final purification .

- Validate purity via circular dichroism (CD) spectroscopy, where the (2R)-enantiomer exhibits a distinct Cotton effect at 220–230 nm .

Q. What mechanistic insights can be gained from studying the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Kinetic Studies : Fluorine’s electronegativity alters the compound’s pKa (e.g., amine group pKa ~7.5 vs. ~9.5 in non-fluorinated analogs), affecting protonation states during enzyme binding .

- X-ray Crystallography : Co-crystallization with target enzymes (e.g., alanine racemase) reveals steric clashes or hydrogen-bonding disruptions caused by the CF₃ group .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics, with ΔG values often 1–2 kcal/mol lower than non-fluorinated analogs due to hydrophobic interactions .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products should be monitored?

- Methodological Answer :

- Storage : Store at -20°C in anhydrous HCl-saturated ethanol to prevent racemization and hydrolysis .

- Degradation Pathways : Hydrolysis of the amide bond generates 3,3,3-trifluoropropanoic acid (detectable via GC-MS) .

- Stability Testing : Use accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess shelf life .

Q. How should researchers reconcile conflicting data on the compound’s solubility and reactivity across different studies?

- Methodological Answer :

- Solubility : Reported discrepancies (e.g., 5–20 mg/mL in water) may arise from residual solvents or salt forms. Use Karl Fischer titration to quantify water content and standardize buffers (e.g., PBS at pH 4.5) .

- Reactivity : Contradictory kinetic data in nucleophilic reactions may stem from trace metal impurities. Pre-treat solutions with Chelex® resin to remove metal ions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.